molecular formula C7H16O3 B6243048 1,3-dimethoxy-2-(methoxymethyl)propane CAS No. 2378502-85-1

1,3-dimethoxy-2-(methoxymethyl)propane

Cat. No. B6243048
CAS RN: 2378502-85-1
M. Wt: 148.2
InChI Key:
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Description

1,3-Dimethoxy-2-(methoxymethyl)propane (DMMP) is a highly volatile organic compound (VOC) that is used in a variety of industrial and scientific applications. It is a colorless liquid with a sweet odor, and is a member of the ether family of compounds. DMMP is a versatile compound that can be used as an intermediate in organic synthesis, as a solvent, and as a reagent in analytical chemistry. It is also used in the production of pharmaceuticals, dyes, and other organic chemicals.

Scientific Research Applications

1,3-dimethoxy-2-(methoxymethyl)propane has been used extensively in scientific research due to its unique properties. It is a highly volatile compound and can be used as a solvent or reagent in analytical chemistry. It is also used as a reagent in organic synthesis, and as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic chemicals. This compound has been used in the study of DNA, proteins, and other biomolecules, as well as in the study of chemical reactions and reaction mechanisms.

Mechanism of Action

1,3-dimethoxy-2-(methoxymethyl)propane is a highly volatile compound and can easily evaporate into the atmosphere. It has a low vapor pressure and is not very soluble in water. When exposed to air, this compound is rapidly oxidized by oxygen, forming carbon dioxide and other products. The oxidation of this compound is an important source of atmospheric pollution, and has been linked to the formation of ozone and other pollutants.
Biochemical and Physiological Effects
This compound is a volatile compound and is rapidly absorbed through the lungs and skin. It is metabolized in the liver, and can be excreted in the urine and feces. This compound has been linked to a variety of health effects, including irritation of the eyes and respiratory system, headaches, dizziness, and nausea. Long-term exposure to this compound has been linked to liver and kidney damage, and may also be carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-dimethoxy-2-(methoxymethyl)propane in laboratory experiments include its low cost, high volatility, and low vapor pressure. This compound is also a versatile compound and can be used as a solvent or reagent in analytical chemistry. However, this compound is highly flammable and should be handled with caution. In addition, this compound is toxic and should not be inhaled or ingested.

Future Directions

Future research on 1,3-dimethoxy-2-(methoxymethyl)propane should focus on the development of new and improved methods for the synthesis and purification of this compound. In addition, further research should be conducted on the environmental and health effects of this compound. Finally, research should be conducted on the use of this compound as a solvent or reagent in analytical chemistry and in the synthesis of pharmaceuticals, dyes, and other organic chemicals.

Synthesis Methods

1,3-dimethoxy-2-(methoxymethyl)propane is synthesized by the reaction of two equivalents of methanol with one equivalent of dimethyl sulfate in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and proceeds rapidly at room temperature. The reaction produces an aqueous solution of this compound and methanol, which is then distilled to obtain pure this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,3-dimethoxy-2-(methoxymethyl)propane can be achieved through a multi-step reaction pathway involving the protection of a diol intermediate and subsequent alkylation reactions.", "Starting Materials": [ "2,3-dimethoxy-1,4-butanediol", "Methyl iodide", "Sodium hydride", "Methanol", "Tetrahydrofuran" ], "Reaction": [ "Step 1: Protection of 2,3-dimethoxy-1,4-butanediol with methyl iodide and sodium hydride in methanol to form 2,3-dimethoxy-1,4-bis(methoxymethyl)butane", "Step 2: Dehydration of 2,3-dimethoxy-1,4-bis(methoxymethyl)butane with sulfuric acid to form 1,3-dimethoxy-2-(methoxymethyl)propene", "Step 3: Reduction of 1,3-dimethoxy-2-(methoxymethyl)propene with sodium borohydride in methanol to form 1,3-dimethoxy-2-(methoxymethyl)propane" ] }

CAS RN

2378502-85-1

Molecular Formula

C7H16O3

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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